REACTION_CXSMILES
|
C(NC(N[CH:8]([CH3:10])[CH3:9])=O)(C)C.[C:11](O)(=O)[CH2:12][C:13](O)=O.[CH:18]([N:21]1[C:26](=[O:27])[CH2:25][C:24](=[O:28])[N:23]([CH:29]([CH3:31])[CH3:30])[C:22]1=[O:32])([CH3:20])[CH3:19]>C(OC(=O)C)(=O)C>[CH:29]([N:23]1[C:24](=[O:28])[CH2:25][C:26](=[O:27])[N:21]([CH:18]([CH3:20])[CH3:19])[C:22]1=[O:32])([CH3:31])[CH3:30].[CH2:9]1[CH2:8][CH2:10][CH2:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(=O)NC(C)C
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(N(C(CC1=O)=O)C(C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
maintained for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N(C(CC1=O)=O)C(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |